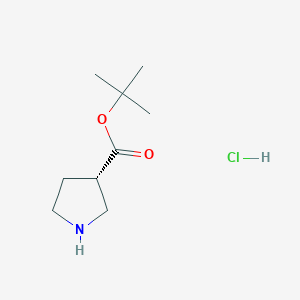![molecular formula C11H13BrClN B6164930 3-[(4-bromophenyl)methylidene]pyrrolidine hydrochloride CAS No. 2551157-16-3](/img/no-structure.png)
3-[(4-bromophenyl)methylidene]pyrrolidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-bromophenyl)methylidene]pyrrolidine hydrochloride is a chemical compound with the CAS Number: 1359705-81-9 . It has a molecular weight of 276.6 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14BrN.ClH/c12-11-3-1-9(2-4-11)7-10-5-6-13-8-10;/h1-4,10,13H,5-8H2;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The exact physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.Wirkmechanismus
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(4-bromophenyl)methylidene]pyrrolidine hydrochloride involves the condensation of 4-bromobenzaldehyde with pyrrolidine in the presence of a catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "4-bromobenzaldehyde", "pyrrolidine", "catalyst", "hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 4-bromobenzaldehyde and pyrrolidine in a suitable solvent, such as ethanol or methanol.", "Step 2: Add a catalyst, such as piperidine or triethylamine, to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours, until the desired product is formed.", "Step 4: Allow the reaction mixture to cool, then add hydrochloric acid to form the hydrochloride salt.", "Step 5: Isolate the product by filtration or extraction, and purify it by recrystallization or chromatography." ] } | |
CAS-Nummer |
2551157-16-3 |
Produktname |
3-[(4-bromophenyl)methylidene]pyrrolidine hydrochloride |
Molekularformel |
C11H13BrClN |
Molekulargewicht |
274.6 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




